molecular formula C13H8BrFO B1281589 2-Bromo-4'-Fluorobenzophenone CAS No. 573-46-6

2-Bromo-4'-Fluorobenzophenone

Cat. No.: B1281589
CAS No.: 573-46-6
M. Wt: 279.1 g/mol
InChI Key: DIDPRFGMOLQJTB-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluorobenzophenone (CAS: 20951-42-2) is a halogenated aromatic ketone featuring a benzophenone backbone substituted with a bromine atom at the 2-position and a fluorine atom at the 4'-position of the second aromatic ring. Its molecular formula is C₁₃H₈BrFO, with a molecular weight of 279.11 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing halogen substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Preparation Methods

Oxidation of Alcohol Precursors

Pyridinium Chlorochromate (PCC)-Mediated Oxidation

The most widely reported method involves oxidizing (2-bromophenyl)-(4-fluorophenyl)methanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM). The reaction proceeds at room temperature for 2 hours, yielding 92% after silica gel purification. Key steps include:

  • Reagents : PCC (3 equivalents), DCM solvent.
  • Conditions : Stirring at 20°C, followed by filtration and column chromatography.
  • Characterization : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.54 (dd, J = 8.6, 5.9 Hz) and δ 7.35 (dd, J = 8.3, 2.5 Hz), confirming regioselectivity.

This method is favored for its simplicity and high yield but requires careful handling of PCC due to its toxicity.

Friedel-Crafts Acylation

Aluminum Chloride-Catalyzed Acylation

A Friedel-Crafts reaction between 2-bromobenzoyl chloride and fluorobenzene in the presence of AlCl₃ achieves 85% yield. The process involves:

  • Reagents : 2-Bromobenzoyl chloride, fluorobenzene (5:1 molar ratio), AlCl₃ (1.1 equivalents).
  • Conditions : Reflux at 100°C for 3 hours, followed by acidic workup (HCl/ice water).
  • Purification : Recrystallization from acetone yields pale yellow crystals (m.p. 123–124°C).

Industrial-Scale Optimization

Patent CN103086899A details a two-step synthesis starting from phthalic imidine and fluorobenzene:

  • Friedel-Crafts acylation to form 2-(4-fluorobenzoyl)benzamide.
  • Hofmann degradation with sodium hypochlorite and NaOH to yield 2-amino-4'-fluorobenzophenone, followed by bromination.
  • Yield : 89.6% after recrystallization with ethanol.
  • Advantages : Reduced side reactions and scalability for bulk production.

Bromination of Fluorinated Acetophenones

Copper(I) Bromide-Mediated Bromination

4'-Fluoroacetophenone undergoes electrophilic bromination using CuBr in alkaline conditions:

  • Reagents : CuBr (1.2 equivalents), NaOH (2 equivalents).
  • Conditions : 60°C for 6 hours in aqueous ethanol.
  • Yield : 78% with <5% dibromo impurities.

Hydrobromic Acid with Oxidizing Agents

Patent CN104447382A avoids toxic bromine by using HBr and hydrogen peroxide:

  • Reagents : 4-Fluoroacetanilide, HBr (1.5 equivalents), H₂O₂ (1.2 equivalents).
  • Conditions : 45–55°C for 2 hours, yielding 94% 2-bromo-4-fluoroacetanilide.
  • Advantages : Minimal 2,6-dibromo byproduct formation (<2%).

Comparative Analysis of Methods

Method Starting Material Reagents/Catalysts Yield (%) Purity (%) Industrial Viability
PCC Oxidation (2-Bromophenyl)methanol PCC, DCM 92 >98 Moderate
Friedel-Crafts Phthalic imidine AlCl₃, NaOCl 89–85 99.6 High
CuBr Bromination 4'-Fluoroacetophenone CuBr, NaOH 78 95 Moderate
HBr/H₂O₂ Bromination 4-Fluoroacetanilide HBr, H₂O₂ 94 97 High

Key Observations :

  • Friedel-Crafts methods suit large-scale production but require stringent temperature control.
  • HBr/H₂O₂ bromination offers environmental advantages by eliminating bromine gas.
  • PCC oxidation is optimal for lab-scale synthesis due to rapid reaction times.

Industrial Production Considerations

Cost Efficiency

  • Friedel-Crafts routes utilize low-cost aluminum chloride but generate corrosive waste.
  • HBr-based bromination reduces raw material costs by 30% compared to traditional bromine.

Byproduct Management

  • Dibromo impurities are minimized to <2% using HBr/H₂O₂, enhancing product utility in API synthesis.
  • Continuous flow reactors improve yield consistency in CuBr-mediated reactions.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies suggest visible-light-driven bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts could achieve 80% yield under mild conditions.

Biocatalytic Approaches

Enzymatic bromination via haloperoxidases is under investigation to enhance selectivity and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-Fluorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with 2-Bromo-4’-Fluorobenzophenone include:

    Grignard Reagents: Used in the synthesis of 4-fluorophenyl-containing compounds.

    Lewis Acids: Such as iron (III) bromide or aluminum tribromide for bromination reactions.

Major Products Formed

The major products formed from reactions involving 2-Bromo-4’-Fluorobenzophenone depend on the specific reaction conditions and reagents used. For example, the reaction with Grignard reagents can produce various 4-fluorophenyl derivatives .

Scientific Research Applications

2-Bromo-4’-Fluorobenzophenone has several scientific research applications, including:

    Medical Research: It has been used as a lead compound in drug development for the treatment of various diseases, including cancer, inflammation, and pain.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.

    Industrial Research: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-Fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-bromo-4'-fluorobenzophenone with key analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Log KOW Key Applications Toxicity/Regulatory Notes
This compound 20951-42-2 C₁₃H₈BrFO Br (2), F (4') 279.11 Not reported Not reported Pharmaceutical intermediates Limited data; halogen-related concerns inferred
2-Bromo-4'-chlorobenzophenone 99585-64-5 C₁₃H₈BrClO Br (2), Cl (4') 295.56 Not reported Not reported Organic synthesis Requires strict handling protocols
2-Bromo-4'-fluoro-5-methoxybenzophenone 746651-88-7 C₁₄H₁₀BrFO₂ Br (2), F (4'), OCH₃ (5) 309.14 Not reported Not reported Specialty chemical synthesis No toxicity data available
2-Bromo-4'-nitroacetophenone 99-81-0 C₈H₆BrNO₃ Br (2), NO₂ (4') 244.04 94–99 Not reported Lab reagent, heterocycle synthesis Potential mutagenicity
2-Bromo-4'-methylpropiophenone N/A C₁₀H₁₁BrO Br (2), CH₃ (4') 227.10 Not reported Not reported Precursor for psychoactive substances Regulated in some jurisdictions

Key Comparisons

Halogen Substituent Effects: Fluorine vs. Chlorine: The replacement of fluorine with chlorine in 2-bromo-4'-chlorobenzophenone increases molecular weight by ~16 g/mol and introduces greater steric bulk. Chlorine’s stronger electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine . Fluorine vs. Nitro: The nitro group in 2-bromo-4'-nitroacetophenone significantly elevates melting point (94–99°C) due to strong intermolecular interactions, contrasting with the lower thermal stability typical of fluorinated analogs .

Polarity and Solubility: The methoxy group in 2-bromo-4'-fluoro-5-methoxybenzophenone increases polarity, likely reducing octanol-water partition coefficients (log KOW) compared to non-polar halogenated derivatives. A related compound, 2-bromo-4'-methoxyacetophenone, has a log KOW of 2.1, suggesting moderate hydrophobicity .

Brominated anilines, such as 2-bromo-4,6-dinitroaniline, exhibit mutagenicity at concentrations exceeding 30 µg/g, highlighting the need for stringent handling of halogenated aromatics .

Biological Activity

2-Bromo-4'-fluorobenzophenone (BFBP) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique structural features that contribute to its biological activity. This article explores the biological activity of BFBP, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C13H8BrFO\text{C}_{13}\text{H}_{8}\text{BrF}\text{O}
  • Molecular Weight : 295.1 g/mol
  • CAS Number : 20436-33-7

The presence of bromine and fluorine atoms enhances the lipophilicity and reactivity of the compound, making it a subject of interest in medicinal chemistry.

Anticancer Properties

BFBP has shown promising anticancer activity across various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to interfere with the cell cycle, particularly affecting the G1/S transition, leading to apoptosis through caspase activation.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
HCT11615.0Cell cycle arrest in G1 phase
A54910.0Induction of oxidative stress

Antimicrobial Activity

BFBP exhibits antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of BFBP can be attributed to several mechanisms:

  • Enzyme Inhibition : BFBP inhibits various enzymes involved in cell signaling pathways, which are crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to damage and apoptosis.
  • DNA Interaction : BFBP can intercalate into DNA strands, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells showed that treatment with BFBP resulted in a significant reduction in cell viability after 24 hours. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis from 10% (control) to 40% (treatment).

Case Study 2: Antimicrobial Efficacy Against E. coli

In vitro experiments demonstrated that BFBP effectively inhibited the growth of E. coli at concentrations as low as 64 µg/mL. The mechanism was linked to membrane disruption and inhibition of protein synthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of BFBP is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed through oral administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

Toxicological studies indicate that while BFBP shows low toxicity at therapeutic doses, high concentrations may lead to gastrointestinal irritation and liver toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4'-Fluorobenzophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 4'-fluorobenzophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. Key parameters include slow addition of H₂O₂ to prevent exothermic splashing, maintaining temperatures between 25–29°C, and using a top stirrer with Teflon blades to avoid HBr corrosion . Alternative routes involve direct bromination with Br₂, but HBr/H₂O₂ is preferred for safety and scalability. Purity (>95%) is confirmed via GC-MS and NMR, with yields dependent on stoichiometric ratios and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at position 2, fluorine at 4'). IR spectroscopy identifies carbonyl (C=O) stretching at ~1680 cm⁻¹ and aromatic C-Br vibrations at ~550 cm⁻¹ .
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, predicting reactivity at bromine and fluorine sites. Local kinetic-energy density and Laplacian parameters refine correlation-energy approximations for stability studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Kinetic studies show higher reactivity compared to chloro analogs due to weaker C-Br bonds (bond dissociation energy ~65 kcal/mol). Reaction optimization requires anhydrous conditions, Pd(PPh₃)₄ catalysts, and base selection (e.g., K₂CO₃) to minimize dehalogenation side reactions .

Q. How does this compound perform in pharmacological model systems, such as antioxidant assays?

  • Methodological Answer : In Caenorhabditis elegans models, the compound (1 µg/ml) extends lifespan under thermal stress (35°C) and paraquat-induced oxidative stress, suggesting activation of the insulin/IGF-1 pathway (daf-16 dependency). Motility assays and survival rates are quantified via ANOVA (p<0.05), with dose-dependent effects validated via LC-MS to exclude metabolite interference .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scalability issues arise from:

  • Byproduct Formation : Competing bromination at alternative aromatic positions. Mitigated via excess HBr (1.3:1 molar ratio) and controlled H₂O₂ addition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves isomers. Purity ≥97% is confirmed via HPLC (C18 column, λ=254 nm) .

Q. Contradictions and Resolutions

  • Evidence Conflict : recommends Br₂ for simplicity, while advocates HBr/H₂O₂ for safety. Resolution: HBr/H₂O₂ is superior for large-scale synthesis due to reduced handling risks .
  • Bioactivity Variability : Antioxidant effects in C. elegans ( ) contrast with no reported activity in mammalian models. Resolution: Species-specific metabolic pathways may limit extrapolation; further in-vivo studies are needed .

Properties

IUPAC Name

(2-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDPRFGMOLQJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501906
Record name (2-Bromophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-46-6
Record name (2-Bromophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4'-Fluorobenzophenone
2-Bromo-4'-Fluorobenzophenone
2-Bromo-4'-Fluorobenzophenone
2-Bromo-4'-Fluorobenzophenone
2-Bromo-4'-Fluorobenzophenone
2-Bromo-4'-Fluorobenzophenone

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